

# Application Notes and Protocols: Solubility of Selitrectinib (SLV-317) in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of Selitrectinib, also known as **SLV-317**, LOXO-195, or BAY 2731954. Selitrectinib is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRK)[1][2][3].

**Chemical Properties of Selitrectinib (SLV-317)** 

| Property          | Value                                             |
|-------------------|---------------------------------------------------|
| Molecular Formula | C <sub>20</sub> H <sub>21</sub> FN <sub>6</sub> O |
| Molecular Weight  | 380.42 g/mol [2][3][4]                            |
| CAS Number        | 2097002-61-2[2][3]                                |

## **Solubility Data**

The solubility of Selitrectinib is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a discussion of its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).

Table 1: Solubility of Selitrectinib (SLV-317) in DMSO



| Solvent | Reported Solubility | Molar<br>Concentration | Notes                                                                                |
|---------|---------------------|------------------------|--------------------------------------------------------------------------------------|
| DMSO    | 38 mg/mL[4]         | ~99.88 mM              | It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4]. |
| DMSO    | 62.5 mg/mL[3]       | ~164.29 mM             | Ultrasonic assistance may be needed to achieve this concentration[3].                |
| DMSO    | 65 mg/mL            | ~170.86 mM             | Sonication is recommended for dissolution[5].                                        |

Solubility in Aqueous Buffers (PBS)

Selitrectinib is reported to be insoluble in water[4][6]. While specific quantitative data for its solubility in PBS is not readily available in the literature, its poor aqueous solubility is a known characteristic. For many experimental applications, Selitrectinib is first dissolved in DMSO to create a stock solution, which is then further diluted into an aqueous buffer such as PBS. It is important to note that the final concentration of DMSO in the aqueous solution should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays[7].

For in vivo formulations, co-solvents are often employed to enhance the solubility of Selitrectinib in aqueous media. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline[1][4].

## **Experimental Protocols**

Protocol 1: Preparation of Selitrectinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Selitrectinib in DMSO.

Materials:



- Selitrectinib (SLV-317) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes

#### Procedure:

- Calculate the mass of Selitrectinib required to prepare the desired volume and concentration
  of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need
  3.804 mg of Selitrectinib (Mass = Molarity x Volume x Molecular Weight).
- Weigh the calculated amount of Selitrectinib powder and place it in a sterile microcentrifuge tube.
- Add the required volume of anhydrous DMSO to the tube.
- Vortex the solution until the Selitrectinib is completely dissolved. If necessary, use a sonicator to aid dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

#### Protocol 2: Determination of Kinetic Solubility in PBS

This protocol provides a general method for determining the kinetic solubility of Selitrectinib in PBS. This method is suitable for a high-throughput screening environment.

#### Materials:

- Selitrectinib-DMSO stock solution (e.g., 10 mM)
- Phosphate-Buffered Saline (PBS), pH 7.4



- 96-well microplate
- Plate shaker
- UV-Vis microplate reader or HPLC system

#### Procedure:

- Prepare a series of dilutions of the Selitrectinib-DMSO stock solution in DMSO.
- Add a small volume (e.g.,  $2~\mu L$ ) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.
- Add PBS to each well to a final volume of 200 μL. The final DMSO concentration should be low (e.g., 1%).
- Seal the plate and shake it at room temperature for 1.5 to 2 hours.
- After incubation, measure the absorbance of the solutions in each well using a UV-Vis
  microplate reader at the λmax of Selitrectinib. Alternatively, analyze the concentration of the
  dissolved compound by HPLC.
- The highest concentration of Selitrectinib that remains in solution without precipitation is considered the kinetic solubility.

## **Signaling Pathway and Experimental Workflow**

TRK Signaling Pathway and Inhibition by Selitrectinib

Selitrectinib is a potent inhibitor of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC). In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins drive oncogenic signaling through pathways such as the MAPK and PI3K pathways, leading to cell proliferation and survival. Selitrectinib is designed to inhibit these TRK fusion proteins, including those with acquired resistance mutations to first-generation TRK inhibitors[1] [2].





Click to download full resolution via product page

Caption: TRK signaling pathway and its inhibition by Selitrectinib.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Selitrectinib.





Click to download full resolution via product page

Caption: Workflow for solubility determination.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy Selitrectinib (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
- 2. Selitrectinib | C20H21FN6O | CID 129103609 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selitrectinib | LOXO-195 | TRK Inhibitors | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Solubility of Selitrectinib (SLV-317) in DMSO and PBS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825905#slv-317-solubility-in-dmso-and-pbs]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com